molecular formula C18H12O5 B4536864 2-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione

2-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione

Cat. No. B4536864
M. Wt: 308.3 g/mol
InChI Key: AKIPSZPCPQCXJA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions under specific conditions, such as the asymmetric reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems, which proceed at low temperatures and can yield various products with high enantiomeric excess (Engler et al., 1999)(Engler et al., 1999). Another approach involves the synthesis of brominated indene derivatives, showcasing the impact of substituents on the compound's properties (Yong Chen et al., 2010)(Yong Chen et al., 2010).

Molecular Structure Analysis

The crystal structure analysis provides insights into the molecular arrangement and hydrogen bonding of related compounds, as demonstrated by the synthesis and X-ray crystal structure determination of novel pyrrolidene-dione derivatives (Hong-Shui Lv et al., 2013)(Hong-Shui Lv et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving indene-diones are complex, leading to a variety of heterocyclic compounds, as illustrated by reactions under acetic acid or ethanol conditions, yielding products with distinct chemical structures (Hassaneen et al., 2003)(Hassaneen et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, are crucial for understanding the behavior of these compounds. The crystal structure of 2-hydroxy-2-(2-methyl-1H-indol-3-yl)-2H-indene-1,3-dione provides insights into molecular arrangement without intermolecular hydrogen bonds (Poorheravi et al., 2008)(Poorheravi et al., 2008).

Chemical Properties Analysis

Investigations into the chemical properties, such as reactivity and stability, are essential for the compound's application in various fields. Synthesis and characterisation of co-crystals illustrate the importance of chemical interactions in determining the compound's properties (Percino et al., 2007)(Percino et al., 2007).

properties

IUPAC Name

2-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O5/c1-21-14-8-16-15(22-9-23-16)7-10(14)6-13-17(19)11-4-2-3-5-12(11)18(13)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIPSZPCPQCXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C=C3C(=O)C4=CC=CC=C4C3=O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]indene-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione
Reactant of Route 2
2-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione
Reactant of Route 3
2-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione
Reactant of Route 4
2-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione
Reactant of Route 5
Reactant of Route 5
2-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione
Reactant of Route 6
Reactant of Route 6
2-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione

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